![molecular formula C16H16FNO3 B5652982 2-(4-fluorophenoxy)-N-(2-methoxybenzyl)acetamide](/img/structure/B5652982.png)
2-(4-fluorophenoxy)-N-(2-methoxybenzyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves fluorination and alkylation reactions. For instance, a deuterium-substituted analogue of a similar compound, aiming to improve in vivo stability, was synthesized through reactions involving diiodomethane-d(2) and tetrabutylammonium fluoride, followed by alkylation with fluoromethyl iodide-d(2) (Zhang et al., 2005). Another method involves using 3-fluoro-4-cyanophenol as a primary compound for synthesizing novel acetamides, highlighting diverse pathways to introduce fluorophenoxy and methoxybenzyl groups (Yang Man-li, 2008).
Molecular Structure Analysis
Investigations into the molecular structure of compounds with similar frameworks often utilize X-ray crystallography, NMR, and other spectroscopic techniques to elucidate their arrangement and conformations. For example, compounds structurally related to 2-(4-fluorophenoxy)-N-(2-methoxybenzyl)acetamide have been characterized, revealing insights into their molecular geometry and interactions (Geetha, Sribalan, & Lakshmi, 2023).
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-20-15-5-3-2-4-12(15)10-18-16(19)11-21-14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGOQXYBPOFSLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)COC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-[(2-methoxyphenyl)methyl]acetamide |
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